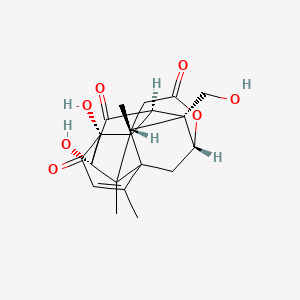

Shinjulactone C

Beschreibung

Eigenschaften

CAS-Nummer |

82470-74-4 |

|---|---|

Molekularformel |

C20H22O7 |

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

(1S,2R,3R,9R,13R,15R,17S)-3,15-dihydroxy-17-(hydroxymethyl)-2,6,14-trimethyl-10-oxahexacyclo[7.7.1.02,7.03,15.07,14.013,17]heptadec-5-ene-4,11,16-trione |

InChI |

InChI=1S/C20H22O7/c1-8-4-10(22)19(25)16(3)13-14(24)20(19,26)15(2)9-5-12(23)27-11(6-18(8,15)16)17(9,13)7-21/h4,9,11,13,21,25-26H,5-7H2,1-3H3/t9-,11+,13+,15?,16+,17+,18?,19+,20+/m0/s1 |

InChI-Schlüssel |

QUDGSOQXSJGXMH-HOGHQMKASA-N |

Isomerische SMILES |

CC1=CC(=O)[C@]2([C@]3(C14C[C@@H]5[C@@]6([C@@H]3C(=O)[C@]2(C4([C@@H]6CC(=O)O5)C)O)CO)C)O |

Kanonische SMILES |

CC1=CC(=O)C2(C3(C14CC5C6(C3C(=O)C2(C4(C6CC(=O)O5)C)O)CO)C)O |

Herkunft des Produkts |

United States |

Isolation and Dereplication Methodologies of Shinjulactone C

Botanical Sources and Geographic Distribution of Ailanthus altissima as a Source

The primary and exclusive botanical source of Shinjulactone C is Ailanthus altissima, a deciduous tree belonging to the Simaroubaceae family. phcogrev.comresearchgate.net Commonly known as the "tree of heaven," it is a rapidly growing tree that can reach heights of 15 to 25 meters. wikipedia.orglucidcentral.org While many quassinoids have been isolated from A. altissima, Shinjulactone C is specifically found in the root bark of the plant. phcogrev.comoup.comcapes.gov.br

Ailanthus altissima is native to northeast and central China, as well as Taiwan. wikipedia.org Unlike other trees in its genus that thrive in tropical climates, A. altissima is adapted to temperate regions. wikipedia.org Its native range in China covers most provinces, with the exception of a few like Hainan and Heilongjiang. wikipedia.org

Due to its high adaptability to a wide range of soil and climatic conditions, it has been introduced and has become widely naturalized across the globe, now present on every continent except Antarctica. wikipedia.orgeuropa.eu

North America : The tree is found extensively across the United States, from the east coast (Massachusetts to Florida) to the west coast (California to Washington), and into Canada. wikipedia.orgusda.gov It is particularly prevalent in disturbed urban areas, along roadsides, and railways. wikipedia.orgusda.gov

Europe : First introduced to Europe over 260 years ago, it has naturalized across the continent, especially in the Mediterranean Basin and southeastern Central Europe. europa.eunonnativespecies.org Its distribution is limited by low temperatures in the north. europa.eu

Australia : It has been cultivated as a garden and street tree and is now widely naturalized in the coastal and sub-coastal regions of the southeastern part of the country, including New South Wales, Victoria, and South Australia. lucidcentral.org

Other Regions : The species has also established itself in Africa, New Zealand, and South America. lucidcentral.org

This widespread distribution is a result of its introduction as an ornamental tree and its invasive nature, characterized by rapid growth and prolific seed production. lucidcentral.orgeuropa.eu

Table 1: Geographic Distribution of Ailanthus altissima

| Region | Status | Details of Distribution |

|---|---|---|

| Asia | Native | Native to northeast and central China and Taiwan. wikipedia.org |

| North America | Introduced/Naturalized | Widespread across the United States and southern Canada, common in urban and disturbed areas. wikipedia.orgusda.gov |

| Europe | Introduced/Naturalized | Found throughout the continent, particularly in Mediterranean and Central European countries. europa.eunonnativespecies.org |

| Australia | Introduced/Naturalized | Common in the coastal and sub-coastal regions of the southeast. lucidcentral.org |

| Other | Introduced/Naturalized | Present in Africa, New Zealand, and South America. lucidcentral.org |

Advanced Extraction and Chromatographic Purification Techniques for Shinjulactone C Isolation

The isolation of Shinjulactone C from the root bark of Ailanthus altissima is a meticulous process that yields a very small amount of the pure compound. The reported yield of Shinjulactone C is approximately 0.001% from the dried root bark, highlighting the need for efficient extraction and purification methods. oup.com

The classical isolation procedure involves several key steps:

Initial Extraction : The process typically begins with the air-dried root bark of the plant. A concentrated aqueous extract is prepared, which is then subjected to continuous extraction with a solvent like dichloromethane (B109758). oup.com The choice of a polar solvent in the initial step helps in extracting a broad range of compounds, while the subsequent partitioning with a less polar solvent like dichloromethane begins the process of separating compounds based on polarity. mdpi.com

Chromatographic Separation : The resulting organic residue after solvent evaporation is complex and contains numerous quassinoids and other secondary metabolites. This mixture is subjected to separation using column chromatography, with silica (B1680970) gel being a common stationary phase. oup.com

Purification : Fractions collected from the initial column are further purified using repeated chromatographic techniques. This multi-step process is necessary to separate Shinjulactone C from its closely related congeneric quassinoids, which have similar chemical properties. phcogrev.comoup.com

Modern extraction techniques, while not all specifically documented for Shinjulactone C, are widely applied for isolating phytochemicals and offer improvements over conventional methods in terms of efficiency, solvent consumption, and extraction time. nih.govchemmethod.com These advanced methods could be adapted for the isolation of Shinjulactone C.

Table 2: Potential Advanced Extraction Techniques for Quassinoids

| Technique | Principle | Potential Advantages |

|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. nih.govarcjournals.org | Reduced extraction time and solvent volume, increased yield. chemmethod.com |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample, causing cell rupture. nih.govarcjournals.org | Faster extraction, lower solvent use, and higher efficiency compared to conventional methods. arcjournals.org |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent, which has properties of both a gas and a liquid. nih.govchemmethod.com | Environmentally friendly (non-toxic solvent), highly selective, and provides clean extracts. nih.gov |

| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperatures and pressures to increase extraction efficiency. nih.govchemmethod.com | Faster than traditional methods, requires less solvent, and allows for automated processing. arcjournals.org |

Following extraction, purification relies heavily on chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification and quantification of the isolated compound. spandidos-publications.com

Strategies for Dereplication and Identification of Shinjulactone C and Congeneric Quassinoids

Dereplication is a crucial step in natural product discovery that aims to rapidly identify known compounds in a crude extract, thus avoiding the time-consuming process of re-isolating and re-characterizing them. Given that A. altissima produces a large number of structurally similar quassinoids, effective dereplication and identification strategies are essential. phcogrev.comoup.com

The identification of Shinjulactone C and its differentiation from other quassinoids relies on a combination of spectroscopic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly when coupled with a UV detector, is a primary tool for analyzing the composition of an extract. spandidos-publications.com By developing a standardized HPLC method, a "fingerprint" of the extract can be created. spandidos-publications.comresearchgate.net This fingerprint shows a characteristic pattern of peaks, with each peak corresponding to a different compound. By comparing the retention time of a peak in the extract to that of a known standard of Shinjulactone C, its presence can be tentatively confirmed.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful hyphenated technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. psu.edu LC-MS provides not only the retention time but also the mass-to-charge ratio (m/z) of the compound, which corresponds to its molecular weight. This is a highly specific identifier and is invaluable for dereplication, as it allows for the rapid comparison of experimental data against databases of known natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. oup.compsu.edu It is the definitive method for elucidating the structure of a novel compound and for confirming the identity of a known one. The unique spectral data of Shinjulactone C serves as its definitive fingerprint.

X-Ray Crystallography : For Shinjulactone C, its absolute structure was unequivocally established through single-crystal X-ray diffraction analysis. oup.comcapes.gov.broup.com This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering the highest level of structural confirmation.

The dereplication process involves creating a library of analytical data (retention times, mass spectra, NMR spectra) for all known quassinoids isolated from A. altissima. When a new extract is analyzed, its data is screened against this library to quickly identify the presence of known compounds like Ailanthone (B197834), Shinjudilactone, and Shinjulactone C, allowing researchers to focus on the unknown peaks that may represent novel compounds. phcogrev.comoup.com

Table 3: Congeneric Quassinoids Isolated from Ailanthus altissima

| Compound Name |

|---|

| Ailanthone |

| Chaparrinone |

| Shinjudilactone |

| Shinjulactone A |

| Shinjulactone B |

| Glaucarubinone |

| Amarolide |

Biosynthetic Pathways and Proposed Biogenetic Precursors of Shinjulactone C

Overview of Quassinoid Biosynthesis from Triterpenoid (B12794562) Scaffolds

The biosynthesis of quassinoids is understood to begin with triterpenoid precursors derived from the mevalonate (B85504) pathway. numberanalytics.com These C30 precursors undergo extensive oxidative degradation and a series of enzymatic modifications, including oxidation, reduction, and rearrangement reactions, to form the characteristic skeletons of quassinoids. numberanalytics.comnumberanalytics.com While the complete biosynthetic pathways for most quassinoids are not yet fully elucidated due to their chemical complexity, it is established that they are degraded triterpenoids. numberanalytics.comresearchgate.net Quassinoids from Ailanthus altissima, the plant from which Shinjulactone C is isolated, typically possess C20 skeletons and are therefore classified as decanortriterpenoids. researchgate.net

The initial steps in quassinoid biosynthesis are believed to be identical to those for limonoids, another class of triterpenoids. researchgate.net This involves the formation of a protolimonoid precursor, such as melianol, which is catalyzed by an oxidosqualene cyclase and cytochrome P450 monooxygenases. researchgate.net From this common starting point, a cascade of enzyme-catalyzed reactions leads to the vast structural diversity observed in quassinoids. numberanalytics.com Key enzymes in these pathways include cytochrome P450s for oxidation, oxidoreductases for reduction reactions, and isomerases for facilitating rearrangements. numberanalytics.com

Investigation into the Biogenetic Relationship between Ailanthone (B197834) and Shinjulactone C

A direct biogenetic link between the major quassinoid ailanthone and Shinjulactone C has been proposed and investigated. oup.comoregonstate.edu Both compounds are isolated from Ailanthus altissima, and their structural similarities suggest that Shinjulactone C may be derived from ailanthone through a series of backbone rearrangements. oup.comoup.com

Research has demonstrated that ailanthone can be chemically converted into Shinjulactone C, lending support to the proposed biogenetic hypothesis. oup.comresearchgate.net This transformation is a remarkable reaction that results in the formation of a decasubstituted cyclopentane (B165970) embedded within the complex architecture of Shinjulactone C. oregonstate.edu The conversion, achieved in low yield by prolonged reflux in pyridine (B92270), suggests that a similar, likely enzyme-mediated, pathway could occur in the plant. oregonstate.edu This experimental conversion serves as strong evidence for the precursor-product relationship between these two quassinoids. oup.com

A plausible biogenetic pathway from ailanthone to Shinjulactone C has been outlined, involving key intermediate steps. oup.com This proposed pathway highlights the significant molecular reorganization required for the conversion, as detailed in the subsequent section.

Hypothesized Enzymatic Transformations and Rearrangement Mechanisms in Shinjulactone C Biogenesis

The conversion of ailanthone to Shinjulactone C is theorized to proceed through a series of complex enzymatic transformations and molecular rearrangements. oup.comoregonstate.edu Although the specific enzymes catalyzing these steps in vivo have not been identified, the chemical logic of the transformation provides a framework for understanding the likely mechanism. nih.gov

A conceivable biogenetic pathway involves several key events (see table below):

Oxidation and Hemiacetal Fragmentation : The process is thought to begin with the oxidation of the hydroxyl group at the C1 position of ailanthone, followed by the fragmentation of the hemiacetal. oregonstate.edu

Isomerization and Epimerization : Subsequent isomerization of the exocyclic methylene (B1212753) group and, crucially, an epimerization at the C9 position (an inversion of the chiral center from 9α-H to 9β-H) are necessary. oup.comoregonstate.edu This inversion is critical as it brings the A and C rings of the molecule into close proximity. oup.com

Intramolecular Cycloaddition : With the B and C rings adopting boat conformations, the π-orbitals of the pentadienyl cation in ring A and the Δ12(13)-double bond in ring C can overlap. oup.com This proximity facilitates a key intramolecular ionic [4+2] cycloaddition, which forges the novel la,12a:5α,13a-dicyclo-9βH-picrasane skeleton characteristic of Shinjulactone C. oup.com

This proposed mechanism involves a spectacular rearrangement that creates two new quaternary carbons and two tertiary alcohols within a densely substituted cyclopentane ring system. oregonstate.edu Such complex transformations are hallmarks of natural product biosynthesis, where enzymes orchestrate intricate reactions with high specificity. nih.gov The rearrangement can be viewed as an anionotropic process where a group migrates within the molecule, a common feature in carbocation chemistry and biosynthetic pathways. wiley-vch.deopenstax.org

| Proposed Step | Description | Key Structural Change |

| 1 | Oxidation at C1 and hemiacetal fragmentation. | Formation of a reactive intermediate. |

| 2 | Isomerization of the exo-methylene group. | Repositioning of a double bond. |

| 3 | Epimerization at C9 (9α-H to 9β-H). | Inversion of stereochemistry, enabling ring proximity. |

| 4 | Intramolecular ionic [4+2] cycloaddition. | Formation of the hexacyclic dicyclo-picrasane skeleton. |

| 5 | Final rearrangements and functional group modifications. | Establishment of the final Shinjulactone C structure. |

Total Synthesis and Synthetic Methodologies of Shinjulactone C

Semisynthetic Transformations from Related Quassinoids

The structural relationship between shinjulactone C and other readily available quassinoids, particularly ailanthone (B197834), has provided a fertile ground for the development of semisynthetic routes. These approaches leverage the existing complex scaffold of a related natural product to access the unique framework of shinjulactone C through strategic chemical transformations.

Chemical Conversions of Ailanthone to Shinjulactone C

A significant breakthrough in the synthesis of shinjulactone C was the development of a method to convert ailanthone, a major quassinoid extracted from Ailanthus altissima, into the target molecule. researchgate.netoup.com This transformation is a remarkable reaction that forges the decasubstituted cyclopentane (B165970) embedded within the shinjulactone C architecture. oregonstate.edu

Initial studies demonstrated that heating ailanthone in pyridine (B92270) under reflux conditions could directly yield shinjulactone C, albeit in low yields (5-8%), along with isoailanthone and other byproducts. oup.com This spectacular reaction creates two new quaternary carbons and both tertiary alcohols of the five contiguous fully substituted carbons in the cyclopentane ring. oregonstate.edu

To improve the efficiency and understanding of this conversion, a stepwise approach was investigated. This involved the chemical modification of ailanthone to a more suitable precursor for the key rearrangement. One such strategy involved the conversion of ailanthone to a protected analog of a presumed reactive intermediate. oregonstate.edu This intermediate, when subjected to refluxing pyridine, successfully yielded acetylated shinjulactone C, providing strong evidence for the proposed mechanistic pathway. oregonstate.edu

Mechanistic Elucidation of Key Backbone Rearrangement Reactions

The conversion of ailanthone to shinjulactone C involves a fascinating and complex backbone rearrangement. Mechanistic investigations have been crucial to understanding and optimizing this transformation. The key reaction is proposed to be an intramolecular ionic [4+2] cycloaddition between a pentadienyl cation and an olefin. researchgate.netoup.comoup.com

A plausible biogenetic pathway suggests an inversion of the chiral center at the C-9 position of an ailanthone-derived intermediate must occur before the cycloaddition. oup.com For the π-orbitals of the A and C rings to overlap effectively, both the B and C rings are thought to adopt boat conformations, bringing the rings into close proximity. oup.com

Further mechanistic studies on a protected analog of the presumed reactive intermediate lent strong support to the proposed pathway. oregonstate.edu The hypothesis involves several steps:

Oxidation at C1 of ailanthone.

Hemiacetal fragmentation.

Isomerization of the exo-methylene group.

Epimerization at C9 to form a reactive intermediate.

Deprotonation at C5 to generate a dienolate nucleophile.

Conjugate addition of the dienolate to the enone at C12.

Cyclization of the resulting enolate (nucleophilic at C13) by adding to the C1 carbonyl. oregonstate.edu

This detailed mechanistic understanding has been instrumental in the rational design of synthetic strategies for shinjulactone C.

De Novo Total Synthesis Strategies and Tactics

While semisynthesis provides an elegant route to shinjulactone C, de novo total synthesis offers the flexibility to create structural analogs and to develop novel synthetic methodologies. The formidable challenge of constructing the complex hexacyclic skeleton with its dense stereochemistry has spurred significant innovation in organic synthesis.

Retrosynthetic Analysis and Critical Disconnection Approaches

The total synthesis of (±)-shinjulactone C, accomplished by Grieco and coworkers, showcases a powerful retrosynthetic analysis. oregonstate.edu A key disconnection strategy involved leveraging the technology developed by Takahashi for the assembly of the decasubstituted cyclopentane. oregonstate.edu The synthesis commenced from the well-known Wieland-Miescher ketone, a common starting material in terpene synthesis. oregonstate.edutandfonline.com

The retrosynthetic approach envisioned simplifying the complex hexacyclic structure by disconnecting the key rings and functional groups in a strategic manner. This often involves identifying robust and reliable reactions that can form the challenging bonds and stereocenters of the target molecule. The intramolecular Diels-Alder reaction has been a prominent strategy in the synthesis of various quassinoids, allowing for the rapid construction of the polycyclic core. researchgate.netresearchgate.net

Development of Stereoselective and Enantioselective Methodologies

The synthesis of a molecule as stereochemically rich as shinjulactone C necessitates the development and application of highly stereoselective and enantioselective methods. A variety of such techniques have been employed in the synthesis of quassinoids and their fragments.

Enantioselective approaches often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions. For instance, enantioselective total syntheses of related natural products have utilized methods like the Shi epoxidation to establish absolute and relative stereochemistry. nih.gov The development of catalytic enantioselective methods for the synthesis of N-C axially chiral compounds, while not directly applied to shinjulactone C, highlights the ongoing advancements in asymmetric synthesis that could be beneficial for future synthetic efforts. shibaura-it.ac.jp

Diastereoselective reactions are equally critical for setting the multiple stereocenters in the molecule. Chelate-controlled [3+2]-annulation reactions and intramolecular hetero-Michael cyclizations have been developed for the stereoselective synthesis of fragments of other complex natural products. nih.gov The stereoselective synthesis of various fragments of natural products often involves a sequence of carefully chosen reactions to build up the desired stereochemistry. scidoc.orgrsc.org

Construction of the Hexacyclic Picrasane (B1241345) Skeleton

The construction of the hexacyclic picrasane skeleton of shinjulactone C is the pinnacle of its total synthesis. researchgate.netoup.com This intricate framework is assembled through a series of carefully orchestrated reactions that build upon the strategically disconnected fragments.

In the total synthesis of (±)-shinjulactone C, the route from the Wieland-Miescher ketone involved a stereoselective reduction to establish the initial stereochemistry. oregonstate.edu The synthesis then proceeded through a series of transformations to construct the various rings and install the requisite functional groups. A key step in many quassinoid syntheses is the formation of the tetracyclic core, which can then be further elaborated. nih.gov

Exploration of Novel Synthetic Transformations Applicable to Quassinoid Frameworks

The immense structural complexity and dense oxygenation of the quassinoid family, including Shinjulactone C, have historically presented formidable challenges to synthetic chemists. Traditional linear syntheses were often hampered by lengthy and inefficient oxidation and functional group manipulation sequences after the assembly of the core carbon skeleton. escholarship.org This has catalyzed the development of innovative synthetic transformations and strategies designed to construct the polycyclic framework with greater efficiency, convergency, and stereocontrol. These novel methods are not only crucial for achieving the total synthesis of specific targets like Shinjulactone C but also provide a powerful toolkit for accessing a wide range of quassinoid analogues for further biological study.

Hydrogen Atom Transfer (HAT) Initiated Annulation

A significant advance in the convergent assembly of the quassinoid core is the use of a catalytic hydrogen atom transfer (HAT) initiated annulation. This strategy, developed by the Shenvi group, facilitates an efficient and selective annulation between two unsaturated carbonyl components to rapidly form the perhydrophenanthrene motif common to all quassinoids. nih.gov

The key transformation involves the reaction of an unsaturated aldehyde with an epoxyquinone derivative, initiated by an iron-hydride catalyst. nih.gov The proposed mechanism begins with the transfer of a hydrogen atom from the iron hydride to a 1,1-disubstituted alkene on one of the coupling partners. This generates an alkyl radical that undergoes a Giese addition to the unsaturated ketone of the second partner, followed by a final cyclization onto the pendant aldehyde. nih.govresearchgate.net This radical-polar crossover annulation proceeds under very mild conditions and circumvents the challenges associated with traditional ionic cyclization methods. researchgate.net

This methodology was successfully applied to a concise, 14-step enantioselective total synthesis of (+)-quassin. nih.gov The judicious selection of annulation partners with built-in functionality significantly reduces the number of post-cyclization redox manipulations, a common bottleneck in previous synthetic campaigns. nih.govuef.fi This approach is anticipated to be broadly applicable to the synthesis of other members of the quassinoid family. nih.gov

| HAT-Initiated Annulation: Key Features | |

| Reaction Type | Catalytic radical-polar crossover annulation |

| Key Reagents | Iron-hydride catalyst (e.g., Fe(acac)₃, PhSiH₃), unsaturated carbonyl components |

| Key Transformation | Convergent formation of the tricyclic quassinoid core |

| Significance | High convergency, mild reaction conditions, reduced need for protecting groups and redox steps. nih.govresearchgate.net |

| Application Example | 14-step enantioselective synthesis of (+)-quassin. nih.gov |

Copper-Catalyzed Tandem Coupling Reactions

Another powerful strategy for the rapid construction of the quassinoid core involves a novel copper(I)-catalyzed tandem reaction. Developed by the Maimone group, this method couples vicinal epoxy vinyl triflates with simple Grignard reagents in a one-pot process that involves a cross-coupling and an SN2′ reaction. rsc.orgrsc.org This transformation is particularly noteworthy for its ability to forge five carbon-carbon bonds and assemble the entire polycyclic core of the quassinoids in only three linear steps from a readily available carvone (B1668592) epoxide derivative. rsc.org

This approach was designed to leverage the pseudo-symmetry of quassinoids, building the carbon scaffold and installing the requisite oxidation pattern concurrently, thereby avoiding lengthy, stepwise oxidation sequences. escholarship.org The reaction demonstrates high diastereoselectivity and regioselectivity, and can even be extended to a three-component coupling involving two different nucleophiles. escholarship.orgrsc.orgresearchgate.net This methodology represents a significant simplification in accessing the complex quassinoid architecture. rsc.org

| Copper-Catalyzed Double Coupling: Key Features | |

| Reaction Type | Tandem cross-coupling/SN2′ reaction |

| Key Reagents | Cu(I) catalyst (e.g., [Cu(MeCN)₄][PF₆]), epoxy vinyl triflates, Grignard reagents. researchgate.net |

| Key Transformation | One-pot formation of the polycyclic quassinoid core architecture. rsc.org |

| Significance | Rapid generation of molecular complexity (5 C-C bonds in 3 steps), high stereoselectivity. rsc.org |

| Application Example | 3-step synthesis of the quassinoid core from carvone epoxide. rsc.org |

Intramolecular Diels-Alder (IMDA) Cycloadditions

The intramolecular Diels-Alder (IMDA) reaction has long been a powerful tool in complex molecule synthesis, and its application to the quassinoid family has proven highly effective for rapidly establishing the polycyclic and stereochemically dense core. uef.fiacs.org Synthetic chemists have repeatedly utilized IMDA strategies to efficiently build the tetracyclic framework in a single, complexity-generating step. uef.fimontana.edu

For instance, in a synthesis of (–)-samaderine Y, an IMDA reaction of a ketoaldehyde intermediate efficiently constructed a key tetracyclic intermediate, setting up the subsequent elaboration of the A and D rings. uef.fi While early attempts to use IMDA reactions for quassinoid synthesis faced challenges related to the stereochemical outcome and the kinetic barrier of the reaction, modern iterations have successfully overcome these issues. uef.fiacs.org The "diene-transmissive" Diels-Alder strategy has also been explored, offering a novel approach to the quassinoid skeleton. cdnsciencepub.com These cycloaddition-based methods highlight the power of strategic bond formation to streamline the synthesis of complex natural products. uef.fi

| IMDA Strategies: Key Features | |

| Reaction Type | [4+2] Cycloaddition (Intramolecular) |

| Key Reagents | Tethered diene and dienophile systems |

| Key Transformation | Rapid construction of the tetracyclic quassinoid core. uef.firsc.org |

| Significance | High efficiency in building molecular complexity and establishing multiple stereocenters in one step. uef.fimontana.edu |

| Application Example | Synthesis of tetracyclic intermediates for (–)-samaderine Y and the klaineanone (B12781854) ring system. uef.firsc.org |

Novel Ring Elaboration and Modification Protocols

Beyond the construction of the fundamental carbon skeleton, the synthesis of highly oxygenated quassinoids like Shinjulactone C requires specific and often delicate transformations to install the correct functionality. The total synthesis of (±)-shinjulactone C by Grieco and colleagues featured new protocols for the elaboration of two key structural motifs common to many quassinoids: the A-ring 1β-hydroxy-2-oxo-Δ³,⁴ olefin unit and the C(8), C(11) bridged hemiketal array. researchgate.net The development of reliable methods to install these features is critical for the successful synthesis of numerous quassinoid congeners.

Furthermore, novel transformations for modifying the core lactone structure have been reported. A notable example is the copper(II)-mediated ring contraction of δ-lactones to γ-lactones, providing a synthetic entry into the samaderin class of quassinoids from other quassinoid precursors. ucl.ac.uk Such specific and targeted transformations are invaluable for accessing the vast structural diversity within the quassinoid family.

Mechanistic Investigations of Shinjulactone C Bioactivity

Anti-Tumor and Chemopreventive Efficacy at the Cellular Level

Shinjulactone C, a quassinoid derived from plants of the Ailanthus genus, has been the subject of research for its potential anti-tumor properties. Investigations at the cellular level have begun to unravel the mechanisms through which this compound exerts its bioactivity.

A key area of investigation into the chemopreventive potential of Shinjulactone C involves its ability to interfere with the activation of the Epstein-Barr virus (EBV). The lytic activation of EBV is associated with the development of certain cancers, including nasopharyngeal carcinoma and Burkitt's lymphoma. The inhibition of the EBV early antigen (EBV-EA), a marker of the viral lytic cycle, is a common strategy for identifying potential cancer chemopreventive agents.

Research has demonstrated that Shinjulactone C and its synthetic derivatives can inhibit EBV-EA activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. researchgate.net A study synthesized a series of Shinjulactone C derivatives to explore structure-activity relationships and enhance this inhibitory effect. researchgate.netscribd.com It was found that derivatives featuring a succinate (B1194679) side chain exhibited more potent inhibitory effects than the parent compound, Shinjulactone C. researchgate.netscribd.com This suggests that specific chemical modifications can amplify the compound's chemopreventive activity. In these assays, some quassinoids, including derivatives of Shinjulactone C, have shown notable activity in suppressing the effects of tumor promoters. uzh.chresearchgate.net

Inhibitory Effects of Shinjulactone C Derivatives on EBV-EA Activation

| Compound | Modification | Relative Potency | Reference |

|---|---|---|---|

| Shinjulactone C (Parent Compound) | N/A | Baseline | researchgate.net |

| Succinate Derivatives | Succinate side chain | Higher than parent | researchgate.net |

| 3',3'-Dimethylsuccinate Derivative | Dimethylsuccinate side chain | Higher than parent | scribd.com |

| Glutarate Derivatives | Glutarate side chain | Lower than succinate derivatives | researchgate.netscribd.com |

The cytotoxic and anti-proliferative effects of quassinoids are central to their potential as anti-cancer agents. While the related compound ailanthone (B197834) has been extensively studied for its potent inhibition of various cancer cell lines, research specifically detailing the anti-proliferative activity of Shinjulactone C is less extensive. sci-hub.se However, studies on Shinjulactone C derivatives and related compounds indicate that this structural class of molecules possesses significant anti-proliferative capabilities. researchgate.net The evaluation of such compounds against different cancer cell lines in vitro is a crucial step in determining their therapeutic potential. For instance, studies on related quassinoids have shown potent activity against multidrug-resistant cancer cell lines. researchgate.net

The detailed mechanisms of how Shinjulactone C induces cell death and inhibits proliferation are not as thoroughly documented as for other quassinoids like ailanthone. researchgate.netsci-hub.se For ailanthone, research has established clear pathways involving cell cycle arrest and apoptosis. researchgate.netsci-hub.se While Shinjulactone C is a closely related compound, and can even be synthesized from ailanthone, the specific cellular responses it elicits require further direct investigation. researchgate.netsci-hub.se

Studies on the closely related quassinoid, ailanthone, have shown that it can induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation. sci-hub.se For example, ailanthone has been observed to cause G0/G1 phase arrest in cell lines such as HL-60 and B16 melanoma cells. researchgate.netsci-hub.seresearchgate.net This arrest is often associated with changes in the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). researchgate.net While these findings for ailanthone are significant, direct evidence specifically demonstrating Shinjulactone C's effect on cell cycle progression is needed to confirm a similar mechanism of action.

Ailanthone has been shown to trigger DNA damage, which in turn activates the ATM/ATR signaling pathway. researchgate.netsci-hub.se This pathway is a crucial cellular response to genomic stress, coordinating DNA repair and cell fate decisions. sci-hub.se The activation of this pathway by ailanthone leads to the phosphorylation of downstream checkpoint kinases like Chk1 and Chk2, ultimately contributing to cell cycle arrest and apoptosis. sci-hub.se Given the structural similarity, it is plausible that Shinjulactone C could operate through a similar mechanism, but specific studies are required to validate the activation of the ATM/ATR pathway by Shinjulactone C itself.

Apoptosis, or programmed cell death, is a primary endpoint for many anti-cancer therapies. The related compound ailanthone is a known inducer of apoptosis through multiple mechanisms. sci-hub.senih.gov It activates caspase-dependent pathways, evidenced by the cleavage of caspase-3, caspase-8, and caspase-9, in various cancer cells. nih.govsci-hub.se This activation leads to an increase in the subG1 cell population, a hallmark of apoptotic cells. researchgate.net

Furthermore, in some cell lines like HL-60, ailanthone induces both apoptosis and autophagy. sci-hub.senih.gov The relationship can be complex; in some contexts, autophagy may contribute to cell death (autophagy-mediated apoptosis). nih.gov This is supported by findings where inhibiting autophagy reduces the level of ailanthone-induced apoptosis. nih.gov The process involves the modulation of autophagy-related proteins such as beclin-1 and LC3. nih.gov Although these detailed apoptotic mechanisms are well-characterized for ailanthone, direct experimental evidence is necessary to confirm that Shinjulactone C induces apoptosis through the same cascade of events.

Interference with Specific Oncogenic Signaling Pathways

Recent studies suggest that the anticancer properties of quassinoids like Shinjulactone C stem from a complex mechanism of action that includes the modulation of crucial signaling pathways that are often dysregulated in cancer. nih.gov

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. probiologists.comnih.gov Its aberrant activation is a common feature in many cancers, making it a key target for therapeutic intervention. probiologists.com Research on ailanthone, a closely related quassinoid that can be chemically converted to Shinjulactone C, has demonstrated significant inhibition of the PI3K/AKT pathway. sci-hub.se This inhibition is associated with cell cycle arrest and the induction of apoptosis in cancer cells. sci-hub.se Ailanthone has been shown to inactivate the PI3K/AKT pathway in melanoma and hepatocellular carcinoma cells, blocking the G0/G1 cell cycle transition through the inhibited expression of cyclins D and E. sci-hub.se The activation of the PI3K/AKT/mTOR pathway is crucial for cell proliferation and the suppression of apoptosis; by blocking this signaling, compounds like Shinjulactone C may effectively inhibit cancer cell survival. probiologists.com

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, and its inhibition is a key aspect of the bioactivity of many quassinoids. nih.govmdpi.com Shinjulactone C has been identified as an inhibitor of the NF-κB pathway. researchgate.net The mechanism of inhibition often involves preventing the degradation of the inhibitor of κBα (IκBα), which in its active state, sequesters NF-κB in the cytoplasm. scienceopen.com By stabilizing IκBα, Shinjulactone C blocks the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory and pro-survival genes. mdpi.comscienceopen.com Studies on the related compound Shinjulactone A showed it to be an efficient blocker of NF-κB activation induced by interleukin-1β (IL-1β) in endothelial cells, with a half-maximal inhibitory concentration (IC50) of approximately 1 µM. nih.govresearchgate.net This inhibition of NF-κB in endothelial cells is known to prevent the expression of proinflammatory mediators. nih.gov

The c-MYC oncogene is a pivotal regulator of cell growth, differentiation, and metabolism. nih.gov Its overexpression is linked to the development of numerous cancers, making the suppression of its transcription and expression a viable strategy for cancer treatment. nih.gov The antineoplastic properties of quassinoids have been attributed, in part, to the downregulation of c-MYC oncoproteins. nih.gov The c-MYC protein acts as a nuclear transcription factor that promotes the transcription of genes related to DNA synthesis, thereby driving the cell cycle. epdf.pub By downregulating c-MYC, Shinjulactone C can interfere with this fundamental process of cell proliferation, contributing to its anticancer effects. The stabilization of non-canonical DNA structures in the c-MYC promoter region, such as G-quadruplexes and i-motifs, is one strategy that can lead to the downregulation of c-MYC transcription. nih.govrsc.org

Table 1: Effects of Shinjulactone C and Related Compounds on Oncogenic Signaling Pathways

| Pathway | Compound | Observed Effect | Key Molecular Changes |

|---|---|---|---|

| PI3K/AKT/mTOR | Ailanthone (related quassinoid) | Inhibition/Inactivation | Decreased phosphorylation of PI3K, AKT, and mTOR. sci-hub.sescirp.org |

| NF-κB | Shinjulactone C / Shinjulactone A | Inhibition | Blocked nuclear translocation of NF-κB p65 subunit. scienceopen.comnih.gov |

| c-MYC | Quassinoids (general class) | Downregulation | Suppression of c-MYC gene transcription. nih.govnih.gov |

Anti-inflammatory Efficacy and Molecular Mechanisms

Shinjulactone C demonstrates significant anti-inflammatory properties by targeting key enzymatic and signaling pathways that mediate inflammatory responses.

Tumor necrosis factor-alpha (TNF-α) is a primary pro-inflammatory cytokine involved in a wide range of inflammatory diseases. pensoft.net Its overproduction can lead to chronic inflammation, which is associated with conditions like rheumatoid arthritis and cancer. pensoft.net Research has shown that compounds isolated from Ailanthus altissima, the plant source of Shinjulactone C, effectively inhibit the production of TNF-α. researchgate.net Specifically, ailanthone was found to decrease the levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov This inhibition of cytokine production is a key component of the anti-inflammatory effects of Shinjulactone C.

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins (B1171923) (PGs), such as prostaglandin (B15479496) E2 (PGE2), from arachidonic acid. nih.govnih.gov Elevated levels of COX-2 are found at sites of inflammation and in various cancers. nih.gov Extracts from Ailanthus altissima have been shown to possess COX-2 inhibitory activity. biomolther.orgresearchgate.net The anti-inflammatory mechanism involves the downregulation of COX-2 expression, which in turn reduces the production of inflammatory prostaglandins. scienceopen.com By modulating the COX-2 pathway, Shinjulactone C can effectively reduce inflammation and associated pain. nih.govmdpi.com

Intervention with NF-κB Signaling in Inflammatory Responses in Specific Cell Types

Shinjulactone C and its analogs have demonstrated notable intervention with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. The activation of NF-κB is a key step in the inflammatory process, leading to the expression of various pro-inflammatory genes.

In a study involving a library of natural compounds, the related compound Shinjulactone A was identified as a potent inhibitor of interleukin-1β (IL-1β)-induced NF-κB activation in primary endothelial cells, with a half-maximal inhibitory concentration (IC50) of approximately 1 µM. nih.govresearchgate.netnih.gov This inhibition of NF-κB subsequently blocked the recruitment of monocytes to endothelial cells, a crucial event in the development of atherosclerosis. nih.govresearchgate.netnih.gov Interestingly, Shinjulactone A did not show the same inhibitory effect on lipopolysaccharide-induced NF-κB activation in macrophages, suggesting a degree of cell-type specificity in its anti-inflammatory action. nih.govresearchgate.netnih.gov This selectivity is significant as it implies that it may not impair the NF-κB-dependent innate immunity in macrophages. nih.govresearchgate.net

Further research has highlighted that the anti-inflammatory mechanism of related compounds involves the suppression of NF-κB pathway activation. For instance, in bovine mammary epithelial cells, an inflammatory response induced by lipopolysaccharide (LPS) was mitigated by inhibiting the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway. frontiersin.org This inhibition led to a reduction in the production of pro-inflammatory cytokines. frontiersin.org In RAW264.7 macrophage cells, another study demonstrated that certain anti-inflammatory compounds work by negatively regulating NF-κB and preventing its translocation into the nucleus, a necessary step for its function as a transcription factor. scienceopen.com

Table 1: Effect of Shinjulactone A on NF-κB Activation and Monocyte Adhesion

| Cell Type | Inducer | Target Pathway | Effect | IC50 | Reference |

|---|---|---|---|---|---|

| Primary Endothelial Cells | IL-1β | NF-κB Activation | Inhibition | ~1 µM | nih.govresearchgate.netnih.gov |

| Primary Endothelial Cells | IL-1β | Monocyte Recruitment | Inhibition | Not specified | nih.govresearchgate.netnih.gov |

| Macrophages | Lipopolysaccharide | NF-κB Activation | No effect | Not applicable | nih.govresearchgate.netnih.gov |

Antiviral Efficacy and Mechanistic Insights

Inhibition of Viral Replication Mechanisms

The antiviral properties of quassinoids, the class of compounds to which Shinjulactone C belongs, are attributed to their ability to interfere with viral replication. conicet.gov.ar While direct studies on Shinjulactone C's broad-spectrum antiviral mechanisms are limited, research on related compounds suggests that the primary mode of action is the inhibition of nucleic acid synthesis, a fundamental process for viral propagation. conicet.gov.ar Some compounds in this class have been shown to inhibit both cellular and viral enzymes essential for this process. conicet.gov.ar

The antiviral activity of various natural compounds, including alkaloids, often involves targeting steps in the viral life cycle, such as replication, by inhibiting cellular enzymes and protein synthesis. mdpi.com For some viruses, the inhibition of viral replication has been linked to the targeting of specific viral enzymes like RNA-dependent RNA polymerase (RdRp). mdpi.com

Studies on Epstein-Barr Virus Inhibition

Shinjulactone C and its derivatives have been specifically investigated for their inhibitory effects on the Epstein-Barr virus (EBV). A study focused on the synthesis and evaluation of a series of Shinjulactone C derivatives for their anti-tumor promoting effects against EBV early antigen (EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. nih.gov

The research found that certain synthetic derivatives of Shinjulactone C exhibited enhanced inhibitory effects compared to the parent compound. nih.govtaylorandfrancis.com Specifically, succinate and 3',3'-dimethylsuccinate derivatives of Shinjulactone C showed higher inhibitory activity. nih.gov Structure-activity relationship (SAR) studies indicated that succinate derivatives were more potent than glutarate derivatives. nih.gov As the bulkiness of the substituent at the 3'-position of the glutarate derivatives increased, their inhibitory effects significantly decreased. nih.gov This suggests that the nature of the side chain introduced to the Shinjulactone C core is crucial for its enhanced inhibitory effect on EBV activation. acs.orgsci-hub.se

Table 2: Inhibitory Effects of Shinjulactone C Derivatives on EBV-EA Activation

| Compound | Modification | Inhibitory Effect | Key Finding | Reference |

|---|---|---|---|---|

| Shinjulactone C (Parent) | - | Baseline | - | nih.gov |

| Succinate Derivatives | Addition of succinate moiety | Higher than parent | Succinates are more potent than glutarates | nih.gov |

| 3',3'-Dimethylsuccinate Derivatives | Addition of dimethylsuccinate moiety | Higher than parent | - | nih.gov |

| Glutarate Derivatives | Addition of glutarate moiety | Lower than succinates | Bulkier substituents decrease activity | nih.gov |

Antimalarial Efficacy and Mechanistic Insights

Inhibition of Protein Synthesis in Protozoan Cells

Quassinoids, including compounds structurally related to Shinjulactone C, are known for their potent antimalarial properties, which are primarily attributed to the inhibition of protein synthesis in the parasite. ucl.ac.ukucl.ac.uk Investigations into the mode of action of quassinoid analogues have revealed that they inhibit protein synthesis more rapidly than nucleic acid synthesis in Plasmodium falciparum. ucl.ac.uk This mechanism is consistent with the effects observed for other protein synthesis inhibitors. ucl.ac.uk

The circumsporozoite (CS) protein of Plasmodium species has been shown to inhibit protein synthesis in host mammalian cells by binding to ribosomes. nih.gov This interaction disrupts the normal translational machinery of the host cell, a strategy the parasite may use to its advantage. nih.gov While this relates to the parasite's effect on the host, the inhibitory action of quassinoids targets the parasite's own protein synthesis machinery. ucl.ac.ukucl.ac.uk The protein synthesis machinery, particularly aminoacyl-tRNA synthetases (aaRS), has been validated as a key target for antimalarial drugs. nih.gov

Effects on Drug-Resistant Plasmodium falciparum Strains

A significant challenge in malaria treatment is the emergence of drug-resistant strains of Plasmodium falciparum. mdpi.combiorxiv.org Research has shown that some quassinoids are effective against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. mdpi.com For example, ailanthone, a related quassinoid, demonstrated activity against both types of P. falciparum strains in vitro. researchgate.net

Studies on novel synthetic antimalarial compounds have also highlighted the importance of efficacy against resistant strains. mdpi.commdpi.com For instance, certain halogenated analogues of thiaplakortone A were found to be more active against the drug-resistant Dd2 parasite line compared to the drug-sensitive 3D7 line. mdpi.com Similarly, novel imidazolidinedione derivatives displayed stronger antiplasmodial effects against the chloroquine-resistant W2 strain than the sensitive D10 strain. mdpi.com This suggests that compounds like Shinjulactone C and its analogues could be valuable leads in the development of new antimalarials that can overcome existing resistance mechanisms.

Structure Activity Relationship Sar Studies of Shinjulactone C and Its Derivatives

Impact of Structural Modifications on Biological Potency

Alterations to the core structure of Shinjulactone C have been shown to significantly influence its bioactivity. Research has focused on modifying specific sites of the molecule to probe the chemical and physical properties that govern its potency, particularly its inhibitory effects on the Epstein-Barr virus (EBV).

The introduction of ester side chains to Shinjulactone C has been a key strategy for enhancing its anti-tumor promoting activity. nih.gov A series of derivatives were synthesized and evaluated for their ability to inhibit the Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. nih.gov

The derivatization with succinate (B1194679) and 3',3'-dimethylsuccinate resulted in compounds with higher inhibitory effects than the parent Shinjulactone C. nih.gov Specifically, from a SAR perspective, the succinate derivatives demonstrated greater potency compared to the glutarate derivatives. nih.gov This suggests that the length and structure of the ester side chain are critical determinants of the molecule's inhibitory capacity against EBV activation. nih.gov Another study also noted that introducing a lipophilic senecioyl group to Shinjulactone C could enhance its inhibitory effect. nih.gov

Below is a table summarizing the inhibitory effects of various Shinjulactone C derivatives on EBV-EA activation.

| Compound | Derivative Type | Relative Potency vs. Shinjulactone C | Key Finding | Reference |

| Shinjulactone C | Parent Compound | Baseline | Exhibits baseline inhibitory activity. | nih.gov |

| Succinate derivative | Succinate Ester | Higher | Succinate derivatives are more potent than glutarate derivatives. | nih.gov |

| Glutarate derivative | Glutarate Ester | Lower (than succinate) | Longer chain length appears to reduce potency compared to succinate. | nih.gov |

| Dimethylsuccinate deriv. | Substituted Succinate Ester | Higher | Demonstrates enhanced inhibitory effects over the parent compound. | nih.gov |

| Senecioyl derivative | Lipophilic Ester | Enhanced | Introduction of a lipophilic side chain improves inhibitory effect. | nih.gov |

This table is based on qualitative descriptions of potency from the cited research.

The steric and electronic properties of substituents on the Shinjulactone C framework play a crucial role in modulating its biological activity. Steric hindrance, which refers to the spatial bulk of a chemical group, can significantly impact how the molecule interacts with its biological target.

Research on glutarate derivatives of Shinjulactone C revealed that as the substituted groups at the 3'-position of the side chain became bulkier, the inhibitory effects on EBV activation were significantly diminished. nih.gov This indicates that excessive bulk in this region of the molecule is detrimental to its activity, likely by preventing an optimal fit within the binding site of its molecular target. nih.gov Conversely, the introduction of specific lipophilic side chains, which alters the electronic and hydrophobic properties of the molecule, has been shown to enhance bioactivity. nih.govresearchgate.net This suggests that a balance of steric and electronic properties is necessary for maximal potency.

Rational Design and Synthesis of Shinjulactone C Analogues for Enhanced Bioactivity

Rational drug design involves the deliberate and strategic creation of new molecules with improved biological activity based on an understanding of their SAR. mdpi.com This approach has been applied to the quassinoid class of compounds, including Shinjulactone C, to generate analogues with superior potency. ucl.ac.uk

The synthesis of ester derivatives of Shinjulactone C is a prime example of rational design. nih.gov Based on the hypothesis that increasing the lipophilicity or modifying the side chain could improve activity, researchers have successfully synthesized derivatives with enhanced inhibitory effects against EBV. nih.govnih.gov The process involves chemically modifying the parent Shinjulactone C molecule to introduce new functional groups, such as succinate or senecioyl esters, and then testing these new analogues to confirm the design hypothesis. nih.govnih.gov This iterative cycle of design, synthesis, and biological evaluation is fundamental to developing more effective agents. nih.govnih.gov The success in creating derivatives like the succinate and dimethylsuccinate esters, which show greater potency than the original compound, validates this targeted approach. nih.gov

Computational Approaches to SAR Elucidation and Pharmacophore Modeling

Computational chemistry offers powerful tools for understanding structure-activity relationships at a molecular level and for guiding the rational design of new drugs. nih.gov Pharmacophore modeling is a key computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological effect. researchgate.netcomputabio.com

While specific pharmacophore models for Shinjulactone C are not extensively detailed in the available literature, the methodology is widely applied in drug discovery. nih.gov The process begins with a set of active molecules, from which a 3D model representing the common features required for activity is generated. frontiersin.org This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. dovepress.com

For Shinjulactone C and its analogues, a pharmacophore model could be constructed based on the known active derivatives. This model would highlight the critical spatial relationships between the quassinoid core, the ester side chains, and specific functional groups. Such a model would be invaluable for elucidating the SAR computationally, explaining why, for example, bulkier groups decrease activity, and for designing novel analogues with an optimal geometric and electronic profile for enhanced bioactivity against targets like those involved in the Epstein-Barr virus life cycle. nih.govresearchgate.net

Analytical Methodologies for Shinjulactone C Quantification and Characterization in Biological Research

Advanced Chromatographic Techniques for Shinjulactone C Analysis

Chromatographic methods are central to the quantitative analysis of drug compounds and their metabolites in biological fluids. nih.gov For a compound like Shinjulactone C, techniques combining liquid chromatography for separation with mass spectrometry for detection are the methods of choice due to their inherent sensitivity and selectivity. au.dkveedalifesciences.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of quassinoids from various sources. hilarispublisher.comnih.gov The development of a robust HPLC method for Shinjulactone C quantification involves a systematic optimization of several parameters to achieve adequate separation, sensitivity, and accuracy. spandidos-publications.comikm.org.my

Method development for a specific compound like Shinjulactone C would begin with the selection of an appropriate stationary phase, typically a reversed-phase column such as a C18. hilarispublisher.comnih.govtci-thaijo.org The mobile phase composition, usually a mixture of an aqueous solvent (often with a pH-modifying additive like formic acid) and an organic solvent like acetonitrile (B52724) or methanol, is then optimized through gradient or isocratic elution to ensure a good peak shape and resolution from endogenous matrix components. spandidos-publications.compensoft.net Detection is commonly performed using a UV detector, with the wavelength selected based on the maximal absorbance of the analyte; for quassinoids, this is often in the range of 220-280 nm. hilarispublisher.comnih.gov

Once developed, the method must be validated according to established guidelines to ensure its reliability for its intended purpose. rsc.orgjmchemsci.com Validation confirms that the method is specific, sensitive, accurate, and precise. tci-thaijo.org A representative table of HPLC method parameters and validation results for a hypothetical Shinjulactone C assay is presented below, based on common methods for related quassinoids. hilarispublisher.comspandidos-publications.comtci-thaijo.org

Table 1: Illustrative HPLC Method and Validation Parameters for Shinjulactone C

| Parameter | Condition / Acceptance Criterion | Illustrative Result for Shinjulactone C |

| Chromatographic Conditions | ||

| HPLC System | Agilent 1200 or similar hilarispublisher.com | Agilent 1260 Infinity II |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) hilarispublisher.comnih.gov | Cosmosil C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Water (with Formic Acid) spandidos-publications.com | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.8 - 1.0 mL/min hilarispublisher.comspandidos-publications.com | 1.0 mL/min |

| Detection Wavelength | 220 - 280 nm hilarispublisher.comnih.gov | 250 nm |

| Injection Volume | 10 - 20 µL hilarispublisher.comtci-thaijo.org | 10 µL |

| Validation Parameters | ||

| Linearity (r²) | ≥ 0.999 hilarispublisher.comtci-thaijo.org | 0.9995 |

| Range | Defined concentration range (e.g., 5-2000 ng/mL) researchgate.net | 10 - 1000 ng/mL |

| Accuracy (% Recovery) | 85-115% (90-110% for some guidelines) hilarispublisher.comjmchemsci.com | 96.5% - 104.2% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) researchgate.net | Intra-day: < 4.5%; Inter-day: < 6.8% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 spandidos-publications.com | 2.5 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 spandidos-publications.com | 10 ng/mL |

This table is for illustrative purposes and represents typical values for HPLC analysis of quassinoids.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Complex Biological Matrices

For quantifying trace amounts of Shinjulactone C in complex biological matrices such as plasma, serum, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. veedalifesciences.commdpi.com This technique offers superior sensitivity and specificity compared to HPLC-UV by combining the separation power of LC with the precise detection capabilities of a triple quadrupole mass spectrometer. researchgate.netnih.gov

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. frontiersin.org Sample preparation is a critical first step to remove interfering substances like proteins and phospholipids (B1166683) from the biological matrix. rsc.orgnih.gov Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. researchgate.netfrontiersin.org In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of Shinjulactone C) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This precursor-to-product ion transition is highly characteristic of the analyte, minimizing interference from co-eluting matrix components. nih.gov

A major challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, affecting accuracy and precision. veedalifesciences.com This effect must be carefully evaluated during method validation by comparing the analyte response in the presence and absence of the biological matrix. mdpi.com

High-Resolution Spectroscopic Approaches for Structural Elucidation

The definitive identification and structural characterization of a complex molecule like Shinjulactone C, with its multiple stereocenters and functional groups, relies on high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of quassinoids. sci-hub.st The complex polycyclic skeleton of Shinjulactone C requires a suite of advanced 1D and 2D NMR experiments to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry. oup.comresearchgate.net

¹H NMR: Provides information on the chemical environment of each proton, their spin-spin couplings (J-couplings), and their spatial proximities.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of distinct carbon environments. mdpi.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.net

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace out the connectivity of the carbon skeleton. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): Correlates each proton with its directly attached carbon atom. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-4 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

Based on the known structure of Shinjulactone C and typical chemical shifts for picrasane-type quassinoids, a representative set of ¹³C NMR data can be proposed. researchgate.net

Table 2: Representative ¹³C NMR Data for Shinjulactone C

| Carbon Position | Carbon Type (from DEPT) | Predicted Chemical Shift (δ, ppm) |

| C-1 | C=O | ~197.0 |

| C-2 | CH | ~72.5 |

| C-3 | CH₂ | ~35.0 |

| C-4 | C | ~40.1 |

| C-5 | CH | ~50.5 |

| C-6 | CH₂ | ~25.0 |

| C-7 | CH | ~78.0 |

| C-8 | C | ~45.0 |

| C-9 | CH | ~43.5 |

| C-10 | C | ~44.5 |

| C-11 | CH | ~71.0 |

| C-12 | CH | ~82.5 |

| C-13 | C | ~55.0 |

| C-14 | C | ~48.0 |

| C-15 | CH | ~34.0 |

| C-16 | C=O | ~170.0 |

| C-17 | CH₂ | ~70.0 |

| C-20 | CH₃ | ~16.0 |

| C-21 | CH₃ | ~29.0 |

| Other Carbons | Varies |

This table is illustrative, based on data for related quassinoid structures. researchgate.net Actual values would be determined experimentally.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and elemental composition of a compound and to gain structural insights through fragmentation analysis. benchchem.com For Shinjulactone C, High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source, would be employed to obtain an accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of its elemental formula (C₂₅H₃₀O₉).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. scispace.com By inducing fragmentation of the selected precursor ion, a characteristic spectrum of product ions is generated. libretexts.orgscienceready.com.au The analysis of these fragments—specifically the mass differences (neutral losses) between the precursor and product ions—provides valuable clues about the compound's structure, such as the loss of water (-18 Da), carbon monoxide (-28 Da), or other small functional groups. libretexts.orglibretexts.org This fragmentation "fingerprint" can be used to confirm the identity of the compound and differentiate it from other related quassinoids. researchgate.net

Method Validation Parameters for Bioanalytical Assays in Preclinical Studies

Before a bioanalytical method can be used to generate data for preclinical studies (such as toxicokinetic or pharmacokinetic analyses), it must undergo rigorous validation to demonstrate its reliability. au.dkfda.gov This process is governed by guidelines from regulatory agencies like the FDA and the International Council for Harmonisation (ICH). ich.orggmp-compliance.orgmoh.gov.bweuropa.eufda.govtga.gov.au The validation ensures that the method is suitable for its intended purpose, providing accurate and reproducible data. nih.govbioanalysisforum.jp

The key parameters evaluated during the validation of a bioanalytical method for a compound like Shinjulactone C are summarized below.

Table 3: Key Validation Parameters for Bioanalytical Assays

| Validation Parameter | Description | Typical Acceptance Criteria (for chromatographic assays) |

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or other drugs. nih.gov | No significant interfering peaks at the retention time of the analyte and internal standard (IS). Response of interfering peaks should be <20% of the LLOQ response. |

| Calibration Curve & Linearity | The relationship between the instrument response and the known concentration of the analyte. A curve is generated using at least six non-zero calibrators. nih.gov | The correlation coefficient (r²) should be ≥ 0.99. Each back-calculated calibrator concentration should be within ±15% of the nominal value (±20% at LLOQ). |

| Accuracy | The closeness of the determined value to the true value. Assessed by analyzing Quality Control (QC) samples at multiple concentration levels. nih.gov | The mean value should be within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision | The degree of scatter or agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). nih.gov | The coefficient of variation (%CV or %RSD) should not exceed 15% (20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov | Analyte response should be at least 5-10 times the blank response. Accuracy within ±20% and precision ≤20%. |

| Recovery | The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a non-extracted standard. | Should be consistent, precise, and reproducible, though 100% recovery is not required. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (autosampler) stability. fda.gov | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

Acceptance criteria are based on FDA and ICH M10 guidelines. fda.govich.orgeuropa.eu

Emerging Research Frontiers and Future Directions for Shinjulactone C

The intricate structure and notable biological activities of Shinjulactone C have positioned it as a compound of significant scientific interest. As research progresses, several key frontiers are emerging that promise to unlock its full therapeutic potential and address challenges related to its supply and mechanism. These future directions integrate cutting-edge technologies and sustainable practices, paving the way for the development of novel applications for this complex natural product.

Q & A

Q. What are the primary synthetic routes for Shinjulactone C, and how do they address structural complexity?

Shinjulactone C’s synthesis often leverages the Wieland-Miescher ketone as a starting material, followed by stereoselective reductions and Diels-Alder cycloadditions to construct its decasubstituted cyclopentane core . For example, Grieco’s total synthesis uses a multi-step sequence involving hydroboration-oxidation and dihydroxylation to functionalize the cyclopentane scaffold . Methodological emphasis is placed on controlling stereochemistry through protecting group strategies and reaction conditions (e.g., pyridine reflux for cyclization) .

Q. How can researchers ensure reproducibility in Shinjulactone C synthesis?

Detailed documentation of experimental protocols is critical, including reagent purity, reaction temperatures, and catalyst loadings. For instance, Baran’s pyridine-mediated cyclization requires precise control of reflux duration to avoid side reactions . Researchers should cross-validate yields and spectral data (e.g., NMR, HRMS) with literature benchmarks and deposit synthetic procedures in open-access repositories for peer verification .

Q. What spectroscopic techniques are essential for characterizing Shinjulactone C’s structure?

Advanced NMR techniques (e.g., 2D COSY, NOESY) are indispensable for resolving overlapping signals in its highly substituted cyclopentane core. X-ray crystallography is recommended to confirm stereochemical assignments, particularly for quaternary carbons and tertiary alcohols . Coupled with IR and mass spectrometry, these methods provide a robust framework for structural validation .

Q. How should researchers design experiments to study Shinjulactone C’s bioactivity?

Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using purified samples. Dose-response curves and positive/negative controls are mandatory to establish specificity. For mechanistic insights, combine knockdown/knockout models with metabolomic profiling to trace biochemical pathways influenced by Shinjulactone C .

Q. What strategies are effective for literature reviews on Shinjulactone C?

Use platforms like Google Scholar and PubMed with keywords such as “quassinoid synthesis” or “cyclopentane natural products.” Prioritize high-impact journals (e.g., Tetrahedron, JACS) and recent publications (last 5–10 years) to identify knowledge gaps, such as understudied biological targets or synthetic bottlenecks .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in Shinjulactone C’s proposed biosynthesis?

Isotopic labeling (e.g., -glucose tracing) and computational modeling (DFT calculations) can elucidate intermediates in its biosynthetic pathway. For instance, Baran’s hypothesis of a dienolate intermediate during cyclization was validated via deuterium-exchange experiments and intermediate trapping . Discrepancies in proposed pathways require comparative kinetic analyses of competing reaction steps .

Q. What methodologies optimize low-yield steps in Shinjulactone C synthesis?

High-throughput screening (HTS) of catalysts/solvents can improve cyclization efficiency. For example, replacing pyridine with Lewis acid catalysts (e.g., BF-OEt) in Grieco’s route increased yields by 20% . Continuous-flow systems may also mitigate decomposition risks during prolonged reflux .

Q. How should researchers address conflicting bioactivity data across studies?

Meta-analyses of dose-dependent effects and standardization of assay conditions (e.g., cell lines, incubation times) are critical. For instance, discrepancies in IC values may arise from impurities in isolated samples; thus, HPLC purity checks (95%) are mandatory before biological testing .

Q. What advanced computational tools predict Shinjulactone C’s reactivity or binding modes?

Molecular docking (AutoDock Vina) and MD simulations can model interactions with enzymes like NADH oxidoreductase. QM/MM hybrid methods are recommended to study cyclization energetics, while machine learning (e.g., AlphaFold) predicts protein targets from structural fingerprints .

Q. How can novel derivatization strategies expand Shinjulactone C’s research utility?

Site-selective functionalization (e.g., C–H activation at C12) enables the creation of analogs for SAR studies. Late-stage diversification via cross-coupling (Suzuki-Miyaura) or biocatalysis (P450 enzymes) can generate libraries for high-content screening .

Tables for Quick Reference

Table 1: Key Synthetic Routes to Shinjulactone C

| Approach | Key Steps | Yield (%) | Reference |

|---|---|---|---|

| Baran (2014) | Pyridine reflux, dienolate cyclization | 12 | |

| Grieco (Total Synthesis) | Diels-Alder, hydroboration-oxidation | 9 |

Table 2: Common Analytical Challenges and Solutions

| Challenge | Recommended Technique | Outcome |

|---|---|---|

| Stereochemical ambiguity | X-ray crystallography + NOESY | Absolute configuration assignment |

| Signal overlap in NMR | 2D NMR (HSQC, HMBC) | Carbon-proton correlation |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.